1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
1-naphthyl N-acetyl-beta-D-glucosaminide is an N-acetyl-beta-D-glucosaminide in which the anomeric hydroxy hydrogen is replaced by a 1-naphthyl group. It has a role as a chromogenic compound. It is a member of naphthalenes and a N-acetyl-beta-D-glucosaminide. It derives from a 1-naphthol.
Scientific Research Applications
Enzymatic Activity Assessment
1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is utilized in the fluorometric determination of lysosomal N-acetyl-β-D-glucosaminidase activity. This involves the liberation of 1-naphthol from the substrate, enabling the detection of small amounts of 1-naphthol in the presence of the substrate (Verity, Gambell, & Brown, 1967).
Synthesis and Chemical Analysis
1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is integral in synthesizing various chemical compounds. Its derivatives, such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, have been synthesized and analyzed for their chemical properties and potential applications (Merser, Sinaỹ, & Adam, 1975).
Biomedical Research
In biomedical research, the compound is used in the synthesis of various glycosides and analogs. These compounds have potential applications in studying enzyme inhibitors, developing novel therapeutic agents, and understanding biological processes at the molecular level (Cai, Ling, & Bundle, 2009).
Structural and Crystallographic Studies
The compound is also utilized in structural and crystallographic studies to understand the molecular and atomic arrangement of various compounds. This can be crucial for designing drugs and understanding the interactions at a molecular level (Peikow et al., 2006).
Applications in Cell Biology
1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives are used in cell biology research, particularly in the study of apoptosis and cellular responses in various diseases, providing insights into potential therapeutic targets (Myszka et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside are glycosidases , a group of enzymes that hydrolyze glycosidic bonds . These enzymes play a crucial role in various biological processes, including the degradation, biosynthesis, and recognition of carbohydrates .
Mode of Action
This compound interacts with its targets, the glycosidases, by acting as a chemical probe . This interaction allows the compound to study the role of glycosidases in various diseases, including cancer, diabetes, and infectious disorders .
Result of Action
This compound exhibits potent antibacterial properties . It is a key compound in the development of drugs targeting bacterial infections, such as urinary tract infections and tuberculosis . This makes it valuable in the fight against drug-resistant strains .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYPNZYBXWKEV-DUQPFJRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145747 | |
Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-98-3 | |
Record name | 1-Naphthalenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10329-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside enable the detection of NAGase activity?
A1: 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside acts as a substrate for the enzyme NAGase. When NAGase is present, it hydrolyzes the substrate, cleaving the bond between the 1-naphthol and the sugar moiety. This hydrolysis releases free 1-naphthol. [] The released 1-naphthol can then be detected electrochemically, providing a measurable signal proportional to the activity of NAGase in the sample. []
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